HPOB - 1429651-50-2

HPOB

Catalog Number: EVT-1443012
CAS Number: 1429651-50-2
Molecular Formula: C17H18N2O4
Molecular Weight: 314.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[2-[2-Hydroxyethyl(Phenyl)amino]-2-Oxidanylidene-Ethyl]-~{n}-Oxidanyl-Benzamide (HPOB) is a hydroxamic acid-based small molecule that acts as a selective inhibitor of histone deacetylase 6 (HDAC6) [, ]. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone tails, leading to gene silencing. HPOB has emerged as a potential therapeutic agent for various diseases, including cancer [, , , ], neurodegenerative disorders [], inflammatory diseases [], and latent HIV-1 infection [].

Bortezomib (BTZ)

  • Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma. []
  • Relevance: Studies have shown that HPOB can overcome bortezomib resistance in multiple myeloma cells. Combining HPOB with bortezomib significantly enhances the sensitivity of these cells, suggesting a potential therapeutic strategy for relapsed and refractory multiple myeloma. []

Sunitinib

  • Compound Description: Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of cancers like renal cell carcinoma and gastrointestinal stromal tumors. It is known to inhibit FLT3 signaling, a pathway often dysregulated in acute myeloid leukemia (AML). []
  • Relevance: While both sunitinib and HPOB exhibit anti-AML activity through FLT3 inhibition, crotonoside demonstrates a distinct post-inhibition effect by additionally suppressing HDAC3 and HDAC6. [] This suggests that HPOB, as an HDAC6 inhibitor, might contribute to a more effective treatment strategy in combination with sunitinib.

RGFP966

  • Compound Description: RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3). []
  • Relevance: Similar to HPOB, RGFP966 displays selective inhibition in AML cells. Notably, combining RGFP966 with sunitinib demonstrates a synergistic antileukemia effect. [] This finding highlights the potential of targeting both HDACs (like HPOB's target HDAC6) and FLT3 for AML treatment.

Crotonoside

  • Compound Description: Crotonoside is a natural product isolated from the Chinese medicinal herb Croton. It exhibits anti-cancer activity by inhibiting both FLT3 and HDAC3/6. []

Tubacin

  • Compound Description: Tubacin is a selective HDAC6 inhibitor. []
  • Relevance: In silico studies comparing the binding affinities of different HDAC6 inhibitors showed that Tubacin displayed a higher affinity for the catalytic domain (DD2) of HDAC6 compared to HPOB. [] This suggests that while both compounds target HDAC6, they might exhibit different binding characteristics and potentially influence their pharmacological profiles.

Rocilinostat

  • Compound Description: Rocilinostat is a selective HDAC6 inhibitor. []
  • Relevance: Similar to Tubacin, Rocilinostat exhibited a higher binding affinity for the DD2 catalytic domain of HDAC6 compared to HPOB in computational studies. [] This emphasizes the varying binding behaviors of different HDAC6 inhibitors, potentially contributing to differences in their efficacy and selectivity profiles.

Nexturastat

  • Compound Description: Nexturastat is a selective HDAC6 inhibitor. []
  • Relevance: Computational analysis revealed that Nexturastat, like Tubacin and Rocilinostat, displayed a stronger binding affinity for the DD2 catalytic domain of HDAC6 compared to HPOB. [] This difference in binding affinity highlights the structural diversity within the class of HDAC6 inhibitors and their potential to differentially interact with the target enzyme.

Tubastatin A

  • Compound Description: Tubastatin A is a selective HDAC6 inhibitor. []
  • Relevance: In silico studies demonstrated that Tubastatin A exhibited a higher binding affinity for the DD2 catalytic domain of HDAC6 in comparison to HPOB. [] This comparison suggests potential differences in binding modes and pharmacological properties between these HDAC6 inhibitors, warranting further investigation.

CAY10603

  • Compound Description: CAY10603 is a selective HDAC6 inhibitor. []
  • Relevance: Computational analysis showed that CAY10603 displayed the highest binding affinity for the DD2 catalytic domain of HDAC6 compared to all other HDAC6 inhibitors tested, including HPOB. [] This finding suggests that CAY10603 might possess distinct pharmacological characteristics compared to HPOB, potentially influencing its potency and selectivity.
Overview

Hydroxyphenyl oxime butanoic acid, commonly referred to as HPOB, is a compound that has garnered attention in various fields of scientific research, particularly in pharmacology and medicinal chemistry. HPOB is classified primarily as an organic compound due to its structure, which includes hydroxyl and oxime functional groups. Its unique properties make it suitable for applications in drug development, specifically in the context of cancer treatment and other therapeutic areas.

Source and Classification

HPOB is synthesized through methods that involve the reaction of phenolic compounds with oxime derivatives. Its classification falls under the category of hydroxy oximes, which are known for their biological activity and potential therapeutic applications. The compound has been studied for its role as an inhibitor of histone deacetylase 6, a target implicated in various cancers, including acute myeloid leukemia.

Synthesis Analysis

Methods

The synthesis of HPOB typically involves several steps:

  1. Starting Materials: The synthesis often begins with readily available phenolic compounds.
  2. Oxime Formation: The phenolic compound undergoes reaction with hydroxylamine to form the corresponding oxime.
  3. Butanoic Acid Derivation: The oxime is then reacted with butanoic acid derivatives to yield HPOB.

Technical Details

The technical aspects of synthesizing HPOB include controlling reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Common solvents used in the synthesis include ethanol or methanol, which facilitate the reaction between the phenolic compound and hydroxylamine.

Molecular Structure Analysis

Structure

HPOB has a distinct molecular structure characterized by a hydroxyl group (-OH), an oxime group (-C=N-OH), and a butanoic acid moiety. The molecular formula can be represented as C₉H₁₁N₃O₃.

Data

  • Molecular Weight: Approximately 197.20 g/mol
  • Melting Point: Specific melting points may vary based on purity but generally fall within a range typical for organic compounds.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of HPOB.
Chemical Reactions Analysis

Reactions

HPOB participates in various chemical reactions that underscore its reactivity:

  1. Deacetylation: Inhibits histone deacetylase activity, impacting gene expression relevant to cancer progression.
  2. Hydrolysis: Can undergo hydrolysis under certain conditions, leading to the release of butanoic acid and other byproducts.

Technical Details

The reactivity of HPOB can be influenced by environmental factors such as pH and temperature, which are critical in experimental setups aimed at exploring its pharmacological properties.

Mechanism of Action

Process

The mechanism by which HPOB exerts its effects primarily involves the inhibition of histone deacetylase 6. This inhibition leads to an accumulation of acetylated histones, resulting in altered gene expression profiles that can promote apoptosis in cancer cells.

Data

Research indicates that HPOB's interaction with histone deacetylase 6 is competitive, suggesting that it binds directly to the enzyme's active site, thereby preventing substrate access.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of hydroxy oximes; can form complexes with metal ions.
  • pKa Values: Relevant for understanding its ionization state under physiological conditions, impacting its biological activity.
Applications

HPOB has significant potential applications in scientific research:

  • Cancer Therapy: As an inhibitor of histone deacetylase 6, it is being explored for its efficacy in treating acute myeloid leukemia and potentially other malignancies.
  • Pharmacological Research: Used as a tool compound to study epigenetic regulation mechanisms within cells.
  • Development of Novel Therapeutics: Its unique properties are being investigated for potential use in combination therapies alongside other agents targeting different pathways in cancer treatment.

Properties

CAS Number

1429651-50-2

Product Name

HPOB

IUPAC Name

N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide

Molecular Formula

C17H18N2O4

Molecular Weight

314.3

InChI

InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22)

InChI Key

RFAZNTABYJYOAR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO

Synonyms

4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.